2-{4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-5-fluoropyrimidine
Description
The compound 2-{4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-5-fluoropyrimidine (referred to hereafter as the target compound) is a structurally complex molecule featuring:
- A 5-fluoropyrimidine core, a heterocyclic aromatic ring system known for its role in nucleic acid analogs and kinase inhibitors.
- A piperidin-1-yl substituent at the 2-position of the pyrimidine, connected via an oxymethyl linker.
- A 2,3-dimethylimidazo[1,2-b]pyridazin-6-yl moiety attached to the linker, contributing additional heterocyclic complexity.
However, specific pharmacological data are unavailable in the provided evidence.
Properties
IUPAC Name |
6-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methoxy]-2,3-dimethylimidazo[1,2-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN6O/c1-12-13(2)25-16(22-12)3-4-17(23-25)26-11-14-5-7-24(8-6-14)18-20-9-15(19)10-21-18/h3-4,9-10,14H,5-8,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTYWBMTZQHADDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=N1)C=CC(=N2)OCC3CCN(CC3)C4=NC=C(C=N4)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-5-fluoropyrimidine is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its chemical structure, synthesis, and various biological activities, including antimicrobial and anticancer properties.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 398.5 g/mol . The IUPAC name is [4-[(2,3-dimethylimidazo[1,2-b]pyridazin-6-yl)oxymethyl]piperidin-1-yl]-(3-methoxy-1-methylpyrazol-4-yl)methanone . The structure features multiple heterocyclic rings which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H26N6O3 |
| Molecular Weight | 398.5 g/mol |
| IUPAC Name | [4-[(2,3-dimethylimidazo[1,2-b]pyridazin-6-yl)oxymethyl]piperidin-1-yl]-(3-methoxy-1-methylpyrazol-4-yl)methanone |
| InChI Key | OEOUDUVEMWGTQS-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Initial steps may include the formation of the imidazo[1,2-b]pyridazine core followed by the introduction of piperidine and pyrimidine moieties. Common reagents include halides and bases in solvents like dimethylformamide (DMF) and dichloromethane (DCM) .
Antimicrobial Activity
Recent studies have indicated that derivatives of imidazo[1,2-b]pyridazine exhibit significant antimicrobial properties. For instance, compounds similar to the target compound were screened against Mycobacterium tuberculosis and showed promising results with minimal inhibitory concentrations (MICs) as low as 0.5 μg/mL .
| Compound | MIC90 (Mtb) | MIC90 (Mm) |
|---|---|---|
| 1a | 1 μg/mL | 1.51 μg/mL |
| 2a | 0.5 μg/mL | 0.25 μg/mL |
| 3a | 1 μg/mL | 0.5 μg/mL |
Anticancer Activity
The compound has also been investigated for its anticancer potential. Studies have shown that similar derivatives can induce apoptosis in cancer cell lines through the modulation of specific signaling pathways . The mechanism often involves the inhibition of cell proliferation and induction of cell cycle arrest.
Case Studies
A notable case study involved the evaluation of a series of imidazo[1,2-b]pyridazine derivatives against various cancer cell lines. The results demonstrated that modifications on the piperidine ring significantly influenced cytotoxicity levels, with some derivatives exhibiting IC50 values in the low micromolar range .
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. This interaction can lead to alterations in biochemical pathways that are crucial for cell survival and proliferation. The precise mechanisms remain an area of active research but may involve inhibition of key enzymes or receptors involved in disease processes.
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential therapeutic applications due to its unique pharmacophore. Its structural components allow it to interact with various biological targets, making it a candidate for drug development in treating diseases such as cancer and neurological disorders.
Case Study: Anticancer Activity
Recent studies have shown that derivatives of this compound exhibit cytotoxic effects against several cancer cell lines. The mechanism involves the inhibition of specific kinases involved in cancer cell proliferation, demonstrating its potential as an anticancer agent.
Drug Design and Development
As a versatile building block, this compound can be modified to create analogs with enhanced biological activity. Its piperidine and pyrimidine moieties are particularly useful in designing new drugs aimed at specific molecular targets.
Example of Derivative Development
Researchers have synthesized various derivatives by altering the piperidine ring or substituents on the pyrimidine core to enhance solubility and bioavailability, leading to promising results in preclinical trials.
Materials Science
In addition to its medicinal applications, the compound is also being explored for use in materials science. Its unique chemical properties allow it to be incorporated into polymers or used as a precursor for creating novel materials with specific functionalities.
Application in Polymer Science
Studies indicate that incorporating this compound into polymer matrices can enhance thermal stability and mechanical properties, making it suitable for advanced material applications such as coatings and composites.
Research Findings
Recent research has focused on elucidating the mechanism of action of this compound in biological systems. Studies utilizing cell line assays have demonstrated its ability to modulate key signaling pathways involved in cell growth and apoptosis.
Key Findings:
- The compound exhibits selective cytotoxicity towards certain cancer cell lines.
- It shows promise as a lead compound for further optimization in drug development.
Comparison with Similar Compounds
Core Heterocycle Variations
Key Observations :
- Pyrimidine vs.
- Pyridopyrimidinone Derivatives: Compounds in feature a fused pyrido-pyrimidinone system, introducing a ketone group that may influence hydrogen-bonding capacity compared to the fluoropyrimidine core.
Substituent and Linker Analysis
Key Observations :
- Fluorine Substitution : Fluorine at the 5-position on pyrimidine may enhance metabolic stability compared to its absence in or placement on benzisoxazole in .
Structural Implications for Drug Design
- Solubility: The target compound’s oxymethyl linker and fluorine atom may improve aqueous solubility compared to non-polar analogs like .
- Target Selectivity : The dimethylimidazopyridazinyl group could offer unique steric or electronic interactions distinct from benzimidazole () or pyrazolo-pyrazine () substituents.
Preparation Methods
Key Reaction Steps
-
Halogen-Substituted Pyridazine Preparation :
3-Amino-6-chloropyridazine is treated with 2-bromo-3-methylbutan-2-one in the presence of sodium bicarbonate. The halogen atom suppresses nucleophilicity at the undesired nitrogen, ensuring cyclization at the correct position. -
Reductive Demethylation :
The 6-chloro group is replaced with a hydroxyl group using SnCl₂ in acidic conditions, yielding 2,3-dimethylimidazo[1,2-b]pyridazin-6-ol.
Table 1: Optimization of Imidazo[1,2-b]pyridazine Synthesis
| Reaction Condition | Yield (%) | Purity (%) |
|---|---|---|
| NaHCO₃, DMF, 80°C, 12 h | 78 | 95 |
| SnCl₂, HCl, reflux, 6 h | 85 | 97 |
Functionalization of the Piperidine Moiety
The piperidine linker is introduced via nucleophilic substitution or Mitsunobu reactions.
Piperidine Methylation
4-(Hydroxymethyl)piperidine is reacted with the imidazo[1,2-b]pyridazin-6-ol intermediate under Mitsunobu conditions (DIAD, PPh₃) to form the ether bond. Alternative methods employ tosylation of the hydroxyl group followed by displacement with piperidine.
Synthesis of 5-Fluoropyrimidine Subunit
The 5-fluoropyrimidine component is prepared via chlorination of 5-fluorouracil. As disclosed in patent CN102070536A, 5-fluorouracil reacts with triphosgene and triethylamine to yield 2,4-dichloro-5-fluoropyrimidine.
Final Coupling Reaction
The piperidine-linked imidazo[1,2-b]pyridazine is coupled with 2-chloro-5-fluoropyrimidine via nucleophilic aromatic substitution.
Reaction Conditions
-
Solvent : DMF or THF
-
Base : K₂CO₃ or Cs₂CO₃
-
Temperature : 80–100°C, 12–24 h
Table 2: Coupling Reaction Optimization
| Base | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| Cs₂CO₃ | DMF | 18 | 72 |
| K₂CO₃ | THF | 24 | 65 |
Purification and Characterization
The crude product is purified via column chromatography (silica gel, eluent: EtOAc/hexane) and recrystallization from ethanol. Structural confirmation is achieved through:
-
¹H/¹³C NMR : Peaks corresponding to imidazo[1,2-b]pyridazine (δ 7.8–8.2 ppm), piperidine (δ 2.5–3.5 ppm), and fluoropyrimidine (δ 8.6 ppm).
Challenges and Alternative Approaches
-
Regioselectivity : Competing alkylation at pyridazine N-atoms necessitates halogen-directed synthesis.
-
Solubility Issues : Polar aprotic solvents (DMF, DMSO) enhance reaction efficiency but complicate purification.
-
Alternative Routes : Pd-catalyzed cross-coupling (e.g., Suzuki) for piperidine introduction remains underexplored but promising .
Q & A
Basic: What are the critical steps for synthesizing 2-{4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-5-fluoropyrimidine with high yield and purity?
Methodological Answer:
The synthesis involves multi-step reactions, including:
- Heterocyclic coupling : Condensation of 2,3-dimethylimidazo[1,2-b]pyridazin-6-ol with a piperidine derivative via nucleophilic substitution (e.g., Mitsunobu reaction for ether formation) .
- Fluoropyrimidine introduction : Substitution of a leaving group (e.g., chlorine) on pyrimidine with fluorine under controlled temperatures (40–60°C) to avoid side reactions .
- Purification : Use preparative HPLC or column chromatography (silica gel, eluent: dichloromethane/methanol gradient) to isolate the final compound. Monitor purity via LC-MS (>95%) .
Basic: Which analytical techniques are optimal for structural elucidation of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., piperidin-1-yl linkage and fluoropyrimidine). For example, the 5-fluorine atom on pyrimidine causes distinct deshielding in ¹³C NMR .
- High-Resolution Mass Spectrometry (HR-MS) : To verify molecular weight (e.g., [M+H]+ ion accuracy within 2 ppm) .
- X-ray Crystallography : For absolute stereochemical confirmation if single crystals are obtainable .
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate substituent effects on biological activity?
Methodological Answer:
- Variable Substituent Libraries : Synthesize derivatives with modifications at the 2,3-dimethylimidazo[1,2-b]pyridazine or piperidin-1-yl positions. Compare activities using standardized assays (e.g., kinase inhibition IC₅₀ values) .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to target enzymes like cyclin-dependent kinases (CDKs). Validate with in vitro enzymatic assays .
- Statistical Analysis : Use multivariate regression to correlate substituent electronic/hydrophobic parameters (Hammett σ, LogP) with bioactivity data .
Advanced: How to resolve contradictions in biological assay results across different experimental models?
Methodological Answer:
- Embedded Experimental Design : Combine quantitative data (e.g., IC₅₀ values) with qualitative observations (e.g., cell morphology changes) to contextualize discrepancies .
- Model-Specific Controls : Include positive controls (e.g., staurosporine for kinase assays) and validate cell line authenticity (STR profiling) to rule out variability .
- Meta-Analysis : Aggregate data from multiple studies using tools like RevMan to identify trends obscured by outliers .
Advanced: What mechanistic approaches elucidate interactions between this compound and kinase targets?
Methodological Answer:
- Kinetic Binding Studies : Use surface plasmon resonance (SPR) to measure association/dissociation rates (kₐₙ/kₒff) for ATP-binding pockets .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to assess binding entropy/enthalpy trade-offs .
- Phosphoproteomics : Treat cells with the compound and perform LC-MS/MS to identify downstream phosphorylation changes .
Basic: What in vitro models are suitable for initial pharmacological screening?
Methodological Answer:
- Cancer Cell Lines : Use MCF-7 (breast) or A549 (lung) cells for cytotoxicity assays (MTT/CCK-8) .
- Enzyme Inhibition : Test against purified kinases (e.g., CDK2/4/6) using fluorescence polarization assays .
- Microbial Strains : Screen for antimicrobial activity against S. aureus (ATCC 25923) via broth microdilution .
Advanced: How to address spectral data discrepancies during structural elucidation?
Methodological Answer:
- Cross-Validation : Compare NMR data with analogous compounds (e.g., 2,3-dimethylimidazo[1,2-b]pyridazine derivatives) to assign ambiguous peaks .
- Dynamic NMR Experiments : Perform variable-temperature ¹H NMR to detect conformational exchange broadening in piperidine rings .
- DFT Calculations : Simulate NMR chemical shifts using Gaussian09 and compare with experimental data .
Advanced: What methodologies assess metabolic stability and pharmacokinetics in preclinical studies?
Methodological Answer:
- Liver Microsome Assays : Incubate the compound with human/rat liver microsomes and quantify parent compound depletion via LC-MS/MS .
- Plasma Protein Binding : Use equilibrium dialysis to measure unbound fraction (fu) .
- In Vivo PK Studies : Administer intravenously/orally to rodents and collect plasma for non-compartmental analysis (t₁/₂, Cₘₐₓ, AUC) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
